molecular formula C16H25NO2 B3103926 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL CAS No. 145340-44-9

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL

Cat. No.: B3103926
CAS No.: 145340-44-9
M. Wt: 263.37 g/mol
InChI Key: DFKRLCHQGGQAOS-UHFFFAOYSA-N
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Description

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-ol (CAS 145340-44-9) is a high-purity piperidine derivative supplied for research and development purposes. The compound features a hydroxyl group at the 4-position of the piperidine ring, which is substituted with a 3-isopropoxyphenyl group. The piperidine core also incorporates methyl groups at the 1- and 3-positions, introducing specific steric and electronic properties that can influence its conformational flexibility and interactions in biological systems . Key Specifications: • CAS Number: 145340-44-9 • Molecular Formula: C₁₆H₂₅NO₂ • Molecular Weight: 263.37 g/mol • SMILES: OC1(C2=CC=CC(OC(C)C)=C2)C(C)CN(C)CC1 As a building block in medicinal chemistry, this compound's structure, characterized by the electron-donating isopropoxy group and the sterically constrained 1,3-dimethylpiperidine ring, makes it a valuable scaffold for the exploration of new therapeutic agents . Researchers are investigating its potential in various pharmacological applications. All chemical data and properties are provided for informational purposes to assist in experimental design. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12(2)19-15-7-5-6-14(10-15)16(18)8-9-17(4)11-13(16)3/h5-7,10,12-13,18H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKRLCHQGGQAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropoxybenzaldehyde with 1,3-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated piperidine ring.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-one, while reduction may produce 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidine.

Scientific Research Applications

The compound 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-ol, also known as (3R,4S)-4-(3-isopropoxyphenyl)-1,3-dimethyl-piperidin-4-ol, is primarily utilized in drug development as a starting point for synthesizing new pharmaceutical agents . Research articles and documents indicate its relevance in the synthesis of Alvimopan diastereomers and as a key intermediate for Alvimopan itself .

Scientific Research Applications

(1) Synthesis of Alvimopan and its Diastereomers:

  • This compound is instrumental in creating Alvimopan, an opioid antagonist .
  • It is used in synthesizing and isolating Alvimopan diastereomers, which is crucial for analytical method development .

(2) Key Intermediate in Drug Preparation:

  • This compound is a key intermediate in preparing (3R, 4R)-3-(3,4-dimethyl-4-piperidinyl)-phenol, a compound vital for Alvimopan synthesis .
  • The process for preparing this key intermediate has been optimized to increase overall yield in Alvimopan production .

(3) Opioid Antagonists and their Properties:

  • This compound is associated with research into opioid antagonists, particularly concerning their water solubility and bioavailability .
  • These opioid antagonists, including Alvimopan, are used in methods for preventing or treating side effects associated with opioid use, as well as addressing conditions like pain, ileus, and opioid bowel dysfunction .

(4) Melanocortin Receptor Agonists:

  • This compound is related to melanocortin receptor agonists, which are useful in treating diseases and conditions responsive to the activation of the MC4 receptor .
  • These conditions include sexual dysfunctions, diabetes mellitus, hypertension, and other disorders .

Mechanism of Action

The mechanism of action of 4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring and the piperidine nitrogen. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Phenyl Ring) Piperidine Substitution Molar Mass (g/mol) Predicted pKa Key Features
4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL C₁₆H₂₅NO₂ 3-isopropoxy 1,3-dimethyl 263.38 ~13.5 (estimated) Electron-donating isopropoxy; sterically hindered piperidine
4-(4-Chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol C₁₄H₁₉ClFNO 4-chloro, 3-fluoro 1-isopropyl 271.76 13.41 ± 0.20 Electron-withdrawing halogens; moderate steric bulk
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol C₁₅H₂₃NO₃S 3-methylsulfonyl 1-propyl 305.42 ~8.5 (estimated) Strongly electron-withdrawing sulfonyl; increased hydrophilicity

Substituent Effects on Electronic and Steric Properties

  • In contrast, chloro and fluoro groups in the analog from are electron-withdrawing, which may improve metabolic stability but reduce electron density for binding interactions . The methylsulfonyl group in ’s compound is strongly electron-withdrawing, favoring hydrogen bonding and aqueous solubility but reducing lipophilicity . Positional Effects: The 3-substitution on the phenyl ring (common to all three compounds) suggests a conserved pharmacophoric requirement for target engagement, possibly in receptor-binding pockets.
  • This contrasts with the 1-isopropyl () and 1-propyl () groups, which introduce bulkier substituents but allow greater conformational flexibility .

Pharmacokinetic and Physicochemical Implications

  • Lipophilicity : The target compound’s isopropoxy group and dimethyl substitution likely result in higher logP values compared to the sulfonyl-containing analog (), which would be more hydrophilic. The halogenated analog () may exhibit intermediate lipophilicity due to polarizable halogens .
  • Solubility : The methylsulfonyl group in ’s compound enhances water solubility, making it more suitable for oral administration. The target compound’s isopropoxy group may reduce aqueous solubility, necessitating formulation adjustments .
  • pKa and Ionization : The hydroxyl group on the piperidine ring (pKa ~13.5) ensures partial ionization at physiological pH, influencing membrane permeability. The sulfonyl group in ’s compound (pKa ~8.5) may ionize in the gastrointestinal tract, affecting absorption .

Biological Activity

4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL is a chemical compound classified under piperidines, characterized by its unique structure comprising an isopropoxy group attached to a phenyl ring and a piperidine ring with two methyl groups and a hydroxyl group. This compound has garnered attention for its potential biological activity, particularly in pharmacological applications.

  • Molecular Formula : C16H25NO2
  • Molecular Weight : 263.38 g/mol
  • CAS Number : 145340-44-9

Synthesis

The synthesis of this compound typically involves the reaction of 3-isopropoxybenzaldehyde with 1,3-dimethylpiperidine in the presence of reducing agents like sodium borohydride. The reaction is conducted in organic solvents such as ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Neuropharmacology : It has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Studies and Research Findings

Several case studies have been documented regarding the biological effects of this compound:

  • Inhibition of Protein Kinases : A study demonstrated that derivatives of piperidine compounds can inhibit specific protein kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells .
  • Receptor Binding Affinity : Comparative studies indicated that this compound has a higher binding affinity for certain receptors compared to similar compounds, suggesting enhanced efficacy in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBinding AffinityBiological Activity
4-(3-Methoxyphenyl)-1,3-dimethylpiperidin-4-OLStructureModerateAntidepressant
4-(3-Ethoxyphenyl)-1,3-dimethylpiperidin-4-OLStructureLowMinimal activity
This compound StructureHighAntimicrobial, Neuroactive

The unique isopropoxy substitution appears to enhance the compound's binding affinity and biological activity compared to its analogs .

Q & A

Q. Methodological Answer :

  • Methodological Audit : Compare experimental variables (e.g., solvent polarity, cell lines).
  • Sensitivity Analysis : Identify parameters (e.g., pH, temperature) causing variability.
  • Collaborative Replication : Partner with independent labs to verify findings .

Basic: What analytical techniques characterize the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing : Expose to simulated gastric fluid (pH 2.0) and monitor degradation via LC-MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability .

Advanced: How can computational modeling predict metabolic pathways of this compound?

Q. Methodological Answer :

  • In Silico Metabolism Prediction : Tools like MetaSite simulate cytochrome P450-mediated oxidation.
  • Molecular Dynamics (MD) : Track interactions with metabolic enzymes. Validate with in vitro microsomal assays .

Basic: What safety protocols are critical during handling and storage?

Q. Methodological Answer :

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis.
  • Storage : Airtight containers at 4°C, away from oxidizers .

Advanced: How can interdisciplinary approaches enhance mechanistic studies?

Q. Methodological Answer :

  • Integrate Biophysical Techniques : Surface plasmon resonance (SPR) for binding kinetics.
  • Omics Integration : Transcriptomics/proteomics to identify downstream targets.
  • Behavioral Models : Zebrafish assays for neuroactivity screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL
Reactant of Route 2
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4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL

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